molecular formula C23H25N3O5 B3008573 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide CAS No. 921579-71-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B3008573
CAS No.: 921579-71-7
M. Wt: 423.469
InChI Key: QWSSACVHLPKBSL-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications

  • Analgesic and Anti-inflammatory Effects : Some benzanilides, including compounds structurally similar to the specified chemical, have demonstrated significant analgesic and anti-inflammatory effects in animal models. This suggests potential applications in pain relief and inflammation control (Oskay et al., 1989).

  • Radiolabelled Nonpeptide Angiotensin II Antagonist : Compounds structurally related to the specified chemical have been developed as radiolabelled, nonpeptide angiotensin II antagonists. These have potential applications in imaging angiotensin II AT1 receptors, which could be significant in cardiovascular research (Hamill et al., 1996).

  • Neuroleptic Agents : Certain derivatives have shown promise as potential neuroleptic agents, indicating potential applications in psychiatric medication development, particularly for schizophrenia (de Paulis et al., 1986).

  • Synthesis of Metabolites : The compound has been used in the synthesis of various metabolites, highlighting its role in medicinal chemistry and drug development processes (Mizuno et al., 2006).

  • Antimicrobial Screening : Some derivatives incorporating a thiazole ring have been synthesized and screened for antimicrobial activity, suggesting potential in developing new antibiotics or antifungal agents (Desai et al., 2013).

  • Antioxidant Ability : Derivatives of the compound have shown significant antioxidant ability in studies, indicating potential use in addressing oxidative stress-related disorders (Shakir et al., 2017).

  • Butyrylcholinesterase Inhibitors : New derivatives have been synthesized and evaluated as butyrylcholinesterase inhibitors, suggesting potential therapeutic applications in Alzheimer’s disease treatment (Dundar et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some N-substituted maleimides have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. For example, some compounds can cause skin irritation or allergic reactions . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-31-17-10-8-16(9-11-17)18-12-13-21(27)26(25-18)15-14-24-23(28)22-19(29-2)6-5-7-20(22)30-3/h5-13H,4,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSSACVHLPKBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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